O-(N,N-Diethylbut-2-yn-1-amine) Oxybutynin is a chemical compound categorized under the broader class of anticholinergic medications. It is primarily utilized for treating overactive bladder conditions and is known for its efficacy in reducing urinary urgency and frequency. The compound's chemical structure is characterized by a complex arrangement that includes a butynyl amine component, contributing to its pharmacological properties.
The compound has the CAS Number 2512202-09-2 and a molecular formula of C30H44N2O3, with a molecular weight of approximately 480.68 g/mol . It falls under the category of anticholinergic agents, which work by inhibiting the action of acetylcholine on muscarinic receptors in the bladder, thereby relaxing bladder muscles and reducing involuntary contractions .
The synthesis of O-(N,N-Diethylbut-2-yn-1-amine) Oxybutynin can be approached through several methods:
O-(N,N-Diethylbut-2-yn-1-amine) Oxybutynin participates in various chemical reactions typical for esters and amines:
The mechanism of action for O-(N,N-Diethylbut-2-yn-1-amine) Oxybutynin primarily involves antagonism at muscarinic acetylcholine receptors in the bladder. Upon administration:
O-(N,N-Diethylbut-2-yn-1-amine) Oxybutynin possesses distinct physical and chemical properties:
The primary application of O-(N,N-Diethylbut-2-yn-1-amine) Oxybutynin lies in its use as an anticholinergic medication for managing overactive bladder symptoms. Additionally, it has potential applications in:
Mannich-Based Assembly remains the benchmark synthesis, utilizing propargyl ester of α-phenyl-α-cyclohexaneglycolic acid, paraformaldehyde, and diethylamine under acidic catalysis. This one-pot reaction achieves moderate yields (65-72%) but generates racemic product [1]. Recent innovations include:
Transesterification Approaches offer an alternative route: Methyl ester of α-phenyl-α-cyclohexaneglycolic acid undergoes sodium methoxide-catalyzed exchange with 1-acetoxy-4-diethylamino-2-butene. This method achieves higher stereochemical retention (up to 78% ee) but requires stringent anhydrous conditions [1].
Table 1: Comparative Analysis of Synthetic Routes
Method | Yield (%) | Reaction Time | Purity (HPLC) | Key Advantage |
---|---|---|---|---|
Conventional Mannich | 65-72 | 6-8 hours | 92-95% | Single-pot operation |
Microwave Mannich | 82-85 | 1.5 hours | 96-98% | Energy efficiency |
Transesterification | 70-75 | 12 hours | 94-97% | Improved stereocontrol |
Solid-Phase Synthesis | 68-73 | 3 hours | >99% | Simplified purification |
Bifunctional Organocatalysts address esterification challenges: Thiourea-based catalysts (e.g., Takemoto’s catalyst) activate carbonyl groups while tertiary amines facilitate nucleophilic attack. This reduces epimerization during ester bond formation, maintaining >95% ee while boosting yields to 83% [9].
CYP3A4 Mimetics: Inspired by oxybutynin’s primary metabolic pathway [2] [3], biomimetic Fe-porphyrin catalysts selectively oxidize prochiral centers to generate chiral intermediates. These systems achieve 88% selectivity for (R)-enantiomer formation at 60°C in acetonitrile/water [9].
Flow Chemistry Systems integrate heterogeneous catalysis (e.g., polymer-supported DMAP) with continuous processing. Key benefits include:
Nanocatalysis Innovations: Pd/CeO₂ nanoparticles (3-5 nm) catalyze Sonogashira couplings for alkyne-functionalized intermediates. This reduces diacetylene byproducts from 15% to <2% versus traditional Pd(PPh₃)₄ systems [1].
CAS No.: 2697-85-0
CAS No.: 17084-02-5
CAS No.: 53938-08-2
CAS No.: 573-83-1